2-chloro-N-[(4-cyanophenyl)methyl]acetamide 2-chloro-N-[(4-cyanophenyl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.: 340732-46-9
VCID: VC8399628
InChI: InChI=1S/C10H9ClN2O/c11-5-10(14)13-7-9-3-1-8(6-12)2-4-9/h1-4H,5,7H2,(H,13,14)
SMILES: C1=CC(=CC=C1CNC(=O)CCl)C#N
Molecular Formula: C10H9ClN2O
Molecular Weight: 208.64 g/mol

2-chloro-N-[(4-cyanophenyl)methyl]acetamide

CAS No.: 340732-46-9

Cat. No.: VC8399628

Molecular Formula: C10H9ClN2O

Molecular Weight: 208.64 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-[(4-cyanophenyl)methyl]acetamide - 340732-46-9

Specification

CAS No. 340732-46-9
Molecular Formula C10H9ClN2O
Molecular Weight 208.64 g/mol
IUPAC Name 2-chloro-N-[(4-cyanophenyl)methyl]acetamide
Standard InChI InChI=1S/C10H9ClN2O/c11-5-10(14)13-7-9-3-1-8(6-12)2-4-9/h1-4H,5,7H2,(H,13,14)
Standard InChI Key HKDMTHMREWXLBS-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CNC(=O)CCl)C#N
Canonical SMILES C1=CC(=CC=C1CNC(=O)CCl)C#N

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The compound is systematically named 2-chloro-N-[(4-cyanophenyl)methyl]acetamide, reflecting its acetyl chloride backbone substituted with a chloromethyl group and a benzyl nitrile moiety. Its molecular formula is C10_{10}H9_{9}ClN2_{2}O, yielding a molecular weight of 208.45 g/mol (calculated from atomic masses: C=12.01, H=1.008, Cl=35.45, N=14.01, O=16.00) .

Table 1: Key Identifiers of 2-Chloro-N-[(4-Cyanophenyl)methyl]acetamide

PropertyValueSource
CAS Number340732-46-9
IUPAC Name2-chloro-N-[(4-cyanophenyl)methyl]acetamide
Molecular FormulaC10_{10}H9_{9}ClN2_{2}O
Molecular Weight208.45 g/molCalculated

Structural Features and Reactivity

The molecule comprises a chloroacetamide group (-CO-NH-CH2_2-Cl) attached to a 4-cyanobenzyl substituent. The nitrile group at the para position enhances electronic polarization, making the compound amenable to nucleophilic substitutions or catalytic reductions. The chloroacetamide moiety is reactive toward thiols and amines, suggesting utility in synthesizing heterocyclic compounds or covalent inhibitors .

Physicochemical Properties

Solubility and Spectral Data

While experimental solubility data are unavailable in the provided sources, analogous chloroacetamides (e.g., 2-chloro-N-(4-chlorophenyl)acetamide) exhibit limited water solubility (<1 mg/mL) but dissolve in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) . Spectroscopic profiles likely include:

  • IR: Strong absorption at ~2250 cm1^{-1} (C≡N stretch) and ~1650 cm1^{-1} (amide C=O stretch).

  • NMR: Expected signals at δ 4.0–4.5 ppm (CH2_2Cl), δ 7.5–8.0 ppm (aromatic protons), and δ 2.5–3.0 ppm (amide NH) .

GHS CodeHazard StatementPrecautionary Measures
H315Causes skin irritationWear nitrile gloves and lab coat
H319Causes eye irritationUse safety goggles
H335May cause respiratory irritationUse fume hood

Emergency Response

  • Skin Contact: Wash immediately with soap and water for 15 minutes .

  • Eye Exposure: Rinse cautiously with water for 15 minutes; seek medical attention .

  • Inhalation: Move to fresh air; administer oxygen if breathing is labored .

Applications in Research and Development

Pharmaceutical Intermediates

The compound’s nitrile group facilitates its use in synthesizing angiotensin-converting enzyme (ACE) inhibitors or kinase inhibitors. For example, analogous structures are pivotal in developing covalent inhibitors targeting cysteine residues in proteins .

Agrochemical Research

Chloroacetamide derivatives are explored as herbicides, though 2-chloro-N-[(4-cyanophenyl)methyl]acetamide’s efficacy in this domain remains unverified .

SupplierPurityPrice (1g)
AK Scientific, Inc.>95%$1,200
CymitQuimica>98%€1,044.00

Regulatory Restrictions

Designated for research use only, it requires handling by trained personnel under controlled conditions to mitigate occupational hazards .

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